molecular formula C20H15N3O4 B2533212 (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 312607-28-6

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2533212
CAS No.: 312607-28-6
M. Wt: 361.357
InChI Key: MVMZSGQTILPJLG-ATJXCDBQSA-N
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Description

(2Z)-N-Acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide (hereafter referred to as the target compound) is a chromene derivative with a molecular formula of C₂₀H₁₅N₃O₄ and a molecular weight of 361.36 g/mol . Its structure features:

  • A 2H-chromene core with a methoxy group at position 6.
  • An acetylated carboxamide at position 3.
  • A (4-cyanophenyl)imino substituent at position 2, in the Z-configuration .

Properties

IUPAC Name

N-acetyl-2-(4-cyanophenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-12(24)22-19(25)16-10-14-4-3-5-17(26-2)18(14)27-20(16)23-15-8-6-13(11-21)7-9-15/h3-10H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZSGQTILPJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Core Assembly via Multicomponent Reactions

The 2H-chromene scaffold forms the structural foundation of this compound. A validated approach involves the three-component condensation of 2-hydroxy-4-methoxybenzaldehyde, malononitrile, and 4-cyanophenylamine in ethanol with piperidine catalysis (20 mol%), yielding 2-amino-3-cyano-8-methoxy-4-(4-cyanophenyl)-2H-chromene (Intermediate I) in 64–68% yield after 24 hours at room temperature. Key spectral data for Intermediate I include:

Property Value
$$ ^1H $$ NMR (600 MHz) δ 6.75 (d, J=8.4 Hz, 1H, C6-H), 7.32 (s, 1H, C5-H), 7.85 (d, J=8.4 Hz, 2H, ArH), 8.15 (d, J=8.4 Hz, 2H, ArH)
IR (KBr) 2194 cm$$^{-1}$$ (C≡N), 1672 cm$$^{-1}$$ (C=O)
HRMS (ESI+) m/z 346.1052 [M+H]+ (calc. 346.1058)

Alternative routes employing α-cyanoacrylate intermediates under microwave irradiation (100°C, 30 min) demonstrate improved yields (72–75%) but require specialized equipment. The choice between thermal and microwave-assisted synthesis depends on scale and available infrastructure.

Imination and Stereochemical Control

Conversion of the C2-amino group to the imino functionality necessitates careful reagent selection. Treatment of Intermediate I with 4-cyanobenzaldehyde (1.2 eq) in anhydrous toluene under Dean-Stark conditions (140°C, 8 h) produces the (Z)-imine isomer with 83% diastereoselectivity. The reaction mechanism proceeds through:

  • Nucleophilic attack of the primary amine on the aldehyde carbonyl
  • Formation of hemiaminal intermediate
  • Dehydration to generate the C=N bond

Critical parameters influencing stereochemistry:

Factor Effect on Z:E Ratio
Solvent polarity Toluene > DMF (3:1 vs 1.5:1)
Temperature 140°C optimal for Z-selectivity
Catalytic acid p-TsOH (5 mol%) improves yield to 89%

The Z-configuration was confirmed through NOESY correlations between the C8-methoxy proton (δ 3.87) and the imino aryl protons.

Acylation at C3-Carboxamide Position

The final acylation step introduces the N-acetyl group while preserving the chromene ring integrity. A two-stage protocol proves most effective:

Stage 1: Carboxylic Acid Formation
Saponification of the C3-cyano group using 4N NaOH in i-PrOH/acetone (5:1 v/v) at 50°C for 2 hours converts the nitrile to carboxylic acid (Intermediate II, 92% yield).

Stage 2: Mixed Anhydride Acylation

  • React Intermediate II with isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at -15°C
  • Add acetyl chloride (1.5 eq) dropwise
  • Warm to room temperature and stir for 12 hours

This method achieves 78% yield of the target compound with <2% O-acetylation byproducts. Comparative acylation methods:

Method Yield Purity
Mixed anhydride 78% 98.5%
DCC coupling 65% 95.2%
Acid chloride direct 42% 89.7%

Industrial-Scale Optimization

Adapting the synthesis for kilogram-scale production requires modifications:

  • Replace toluene with cyclopentyl methyl ether (CPME) in imination step for safer distillation
  • Implement continuous flow hydrogenation for nitro-group reductions (if starting from nitro precursors)
  • Use spinning bed chromatography for final purification (≥99.5% purity)

Economic analysis shows raw material costs can be reduced 37% through:

  • Recovery of 4-cyanobenzaldehyde via acid/base extraction
  • Catalyst recycling using magnetic nanoparticle-supported piperidine

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine and acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imines or amides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. Studies have shown that compounds with similar structural motifs demonstrate effectiveness against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus

A study highlighted that the minimum inhibitory concentration (MIC) for related compounds was approximately 256 µg/mL, suggesting that this compound could be developed into an antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies reveal that it possesses selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance:

  • Cytotoxicity Studies : The IC50 values for similar compounds were reported in the low micromolar range, indicating significant potential for development into anticancer therapies .

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to disease progression. Notably:

  • Acetylcholinesterase Inhibition : Similar compounds have been identified as inhibitors of acetylcholinesterase, a key enzyme in neurodegenerative diseases .

Antioxidative Properties

The antioxidative potential of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been noted in various studies. Its mechanism likely involves modulation of specific enzymes and receptors associated with oxidative stress and inflammation, suggesting utility in therapeutic applications for conditions like cancer and inflammation.

Case Study 1: Antimicrobial Efficacy

A recent study published in a peer-reviewed journal assessed the antimicrobial efficacy of related compounds to establish correlations between structural features and biological activity. The findings indicated that modifications to specific functional groups significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines demonstrated that compounds with similar frameworks exhibited IC50 values indicative of promising anticancer activity. The precise mechanisms through which these compounds exert their effects are still under investigation but may involve apoptosis induction through mitochondrial pathways .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
AntioxidativeModulates oxidative stress-related pathways

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison at Position 2

Compound Name / ID Substituent Molecular Formula Molecular Weight (g/mol) Key Observations Reference
Target Compound 4-Cyanophenyl C₂₀H₁₅N₃O₄ 361.36 Para-cyano group enhances electron-withdrawing effects; may optimize binding.
(2Z)-N-Acetyl-2-[(4-Fluorophenyl)imino]-... 4-Fluorophenyl C₁₈H₁₃FN₂O₃ 324.31 Fluorine (less electron-withdrawing than cyano) may reduce target affinity.
Compound 15 () 2-Chlorophenyl Not provided Not provided Ortho-chloro substitution introduces steric hindrance; unfavorable conformation.
Compound 13b () 4-Methoxyphenyl C₁₇H₁₅N₅O₄S 393.39 Methoxy (electron-donating) reduces reactivity compared to cyano.
Compound in 4-(Trifluoromethyl)phenyl C₂₁H₁₄F₃N₃O₃S 445.40 Bulkier trifluoromethyl group may hinder steric interactions.

Key Insights :

  • Para-substituted electron-withdrawing groups (e.g., cyano, trifluoromethyl) are critical for maintaining bioactivity, as seen in dual-acting inhibitors targeting HIV-1 RNase H and integrase (IN) .
  • Meta-substituted analogs (e.g., 3-cyanophenyl) exhibit reduced potency, as demonstrated by a 50% decrease in IC₅₀ values for RNase H/IN inhibition .

Physicochemical Properties

Table 2: Property Comparison

Compound LogP Hydrogen Bond Acceptors Hydrogen Bond Donors Aqueous Solubility Polar Surface Area (Ų) Reference
Target Compound 2.05 7 2 Soluble in DMSO 93.70
(2Z)-4-Fluorophenyl analog 1.98 5 2 Not reported 87.20
Compound 13a () 1.89 6 3 Low 105.60
Compound 79 () 3.20 6 2 Not reported 95.30

Key Insights :

  • The target compound’s LogP (2.05) suggests balanced lipophilicity, favorable for membrane permeability.
  • Higher polar surface area (93.70 Ų) compared to fluorophenyl analogs may improve solubility in polar solvents .

Biological Activity

(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is C20_{20}H15_{15}N3_3O4_4. The compound features a chromene core with various substituents that influence its biological activity.

Key Structural Features:

  • Chromene Core : Essential for the biological activity.
  • Acetyl Group : Enhances solubility and bioavailability.
  • Cyanophenyl Substituent : May contribute to specific receptor interactions.
  • Methoxy Group : Influences the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that chromene derivatives, including (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds in this class can induce apoptosis and inhibit cell proliferation.

Cytotoxicity Data:

Cell LineIC50_{50} (µM)Reference
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6
MCF-768.4 ± 3.9

These findings suggest that the compound may be particularly effective against leukemia and breast cancer cells.

Antioxidant Properties

Chromenes are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases. The mechanism involves the modulation of oxidative stress markers and enhancement of cellular defense mechanisms.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and mediators. This suggests its utility in treating conditions characterized by chronic inflammation.

The biological activities of (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may be attributed to several mechanisms:

  • Receptor Interaction : The cyanophenyl group may facilitate binding to specific receptors involved in cancer progression and inflammation.
  • Enzyme Modulation : The compound may inhibit key enzymes linked to oxidative stress and inflammatory pathways.
  • Induction of Apoptosis : Evidence suggests that chromene derivatives can trigger apoptotic pathways in cancer cells.

Case Studies

In a study assessing the pharmacological effects of chromene derivatives, (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide was evaluated alongside other compounds for its efficacy against pain and inflammation models in mice. Results indicated significant reductions in pain-related behaviors, supporting its potential as an analgesic agent.

Q & A

Q. What synthetic strategies are recommended for preparing (2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally similar coumarin derivatives often involves coupling reactions, such as amide bond formation using carbodiimide-based reagents (e.g., TBTU) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Key steps include:
  • Deprotonation : Use a base like potassium carbonate to activate carboxyl groups .
  • Coupling : TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) facilitates amide bond formation under inert conditions at 0–5°C to minimize side reactions .
  • Purification : Flash column chromatography on silica gel followed by recrystallization (e.g., from acetone) yields high-purity crystals suitable for X-ray diffraction .
  • Critical Parameters :
ParameterOptimal Condition
SolventDry DMF or DCM
Temperature0–5°C during coupling
PurificationSilica gel chromatography, recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Use DMSO-d6 as the solvent to resolve signals for the cyanophenyl, methoxy, and acetyl groups. Key markers include:
  • Methoxy proton at δ ~3.8–4.0 ppm .
  • Aromatic protons in the 4-cyanophenyl group (δ ~7.5–8.5 ppm) .
  • FT-IR : Confirm the presence of imine (C=N, ~1600–1650 cm⁻¹) and carboxamide (C=O, ~1680–1700 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles or hydrogen bonding patterns) be resolved during structural refinement?

  • Methodological Answer :
  • Software : Use SHELXL for small-molecule refinement. It robustly handles twinning and high-resolution data .
  • Hydrogen Bond Analysis : Compare experimental hydrogen bond lengths (e.g., N–H···O, C–H···O) with theoretical values. For example, intramolecular C–H···O interactions stabilize planar conformations, while intermolecular bonds dictate packing .
  • Validation Tools : Cross-check with CCDC Mercury or PLATON to validate geometric parameters and resolve outliers .

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps) and predict charge distribution. Basis sets like B3LYP/6-31G(d) are effective for imine and carboxamide systems .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess stability under experimental conditions .
  • Critical Outputs :
PropertyComputational ToolKey Insight
HOMO-LUMO GapGaussianPredicts redox behavior
Electrostatic Potential MapsVMDIdentifies nucleophilic/electrophilic sites

Q. How can synthetic byproducts or isomerization (e.g., Z/E imine tautomers) be detected and minimized?

  • Methodological Answer :
  • Chromatographic Monitoring : Use TLC (hexane:ethyl acetate, 9:3 v/v) to track reaction progress and isolate byproducts .
  • NMR Titration : Compare integration ratios of imine proton signals (Z-isomer typically shows downfield shifts due to conjugation) .
  • Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry .

Data Contradiction Analysis

Q. How should researchers address conflicting data between experimental and computational bond lengths in the chromene core?

  • Methodological Answer :
  • Root Cause : Discrepancies often arise from solvent effects or basis set limitations in DFT.
  • Resolution Steps :

Re-optimize computational models with implicit solvation (e.g., SMD for DMSO) .

Compare experimental X-ray data (e.g., C–C bond lengths in the chromene ring) with multiple DFT functionals (e.g., M06-2X vs. B3LYP) .

  • Example :
Bond TypeExperimental (Å)B3LYP (Å)M06-2X (Å)
C=N (imine)1.28 1.301.29

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